molecular formula C24H18F3N3O2 B2527289 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116025-85-4

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2527289
CAS No.: 1116025-85-4
M. Wt: 437.422
InChI Key: DHKXCBSUPUFNPJ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities and is a fundamental building block in the development of novel therapeutic agents . This compound features a urea bridge connecting a 4-methoxy-2-phenylquinoline moiety to a 2-(trifluoromethyl)phenyl group, a structural motif common in compounds investigated for their potential to modulate various biological pathways. Quinoline-based compounds, including those with urea linkages, have demonstrated substantial research value in oncology, with mechanisms of action that can include growth inhibition through cell cycle arrest, the induction of apoptosis, and the inhibition of angiogenesis and cell migration . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Researchers can utilize this high-quality compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, for target identification studies, or in high-throughput screening to explore its interactions with enzymes and receptors. It is an invaluable tool for investigating structure-activity relationships (SAR) within the quinoline-urea chemical space. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c1-32-22-14-21(15-7-3-2-4-8-15)29-19-12-11-16(13-17(19)22)28-23(31)30-20-10-6-5-9-18(20)24(25,26)27/h2-14H,1H3,(H2,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKXCBSUPUFNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Methoxylation and Phenylation: The quinoline core is then methoxylated and phenylated using appropriate reagents such as methoxybenzene and phenylboronic acid under palladium-catalyzed cross-coupling conditions.

    Urea Formation: The final step involves the reaction of the substituted quinoline with an isocyanate derivative to form the urea linkage. This step is typically carried out under mild conditions to avoid decomposition of the product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the urea linkage.

    Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted quinolines and urea derivatives.

Scientific Research Applications

Anticancer Activity

The primary application of 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is in the field of oncology. Research has indicated that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines.

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the growth of several cancer types. For instance, a related quinoline derivative showed significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 1.19 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)1.26
A549 (lung cancer)0.57
MDA-MB-231 (breast)1.19

Enzyme Inhibition Studies

Studies have shown that 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea effectively inhibits EGFR and VEGFR-2 activity, which is vital for controlling tumor progression.

Target Enzyme Inhibition Activity Reference
EGFRSignificant
VEGFR-2Significant

Structure-Activity Relationship

The structure of 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea plays a critical role in its biological activity. Modifications to the phenyl and quinoline rings can enhance its potency and selectivity against cancer cells.

Case Studies on Structural Variants

A comparative analysis involving various quinoline derivatives indicated that specific substitutions on the phenyl rings significantly influenced their antiproliferative activities. For example, compounds with electron-withdrawing groups demonstrated increased activity against certain cancer cell lines, highlighting the importance of molecular design in drug development .

Future Directions and Research Opportunities

Given its promising anticancer properties, further research into 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea could explore:

  • Combination Therapies: Investigating its efficacy in combination with existing chemotherapeutic agents.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which it exerts its anticancer effects.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s quinoline core distinguishes it from analogs with thiazole, pyridine, or pyrimidine backbones. For example:

  • Thiazole-based ureas (e.g., compounds 1f , 11j in –2) utilize a thiazol-2-yl group linked to piperazine or hydrazinyl moieties. These compounds exhibit substituents such as hydroxybenzylidene or chloromethyl groups, which influence solubility and reactivity .
  • Pyridine-based ureas (e.g., compounds 82 and 83 in ) feature pyridine rings substituted with chlorophenyl or methoxyphenyl groups. These derivatives have demonstrated anticancer activity against MCF-7 breast cancer cells, highlighting the role of trifluoromethyl groups in bioactivity .
  • Tetrahydroquinoline ureas (e.g., ) incorporate saturated quinoline systems, which may alter pharmacokinetic properties compared to aromatic quinoline cores .

Key Structural Differences :

Compound Class Core Structure Key Substituents Molecular Weight Range
Target Quinoline Urea Quinoline 4-Methoxy, 2-phenyl, 2-(trifluoromethyl)phenyl Not reported
Thiazole Ureas (–2) Thiazole Hydrazinyl, benzylidene, chloromethyl 466–709 Da
Pyridine Ureas () Pyridine Chlorophenyl, methoxyphenyl ~500–600 Da

Physicochemical Properties

  • Melting Points: Thiazole derivatives (e.g., 1f, 1g) melt between 188–207°C, suggesting moderate thermal stability . Data for the quinoline derivative are unavailable.

Bioactivity and Functional Implications

  • Anticancer Activity: Pyridine-urea 83 () inhibits MCF-7 cell proliferation, with trifluoromethylphenyl groups enhancing activity . The target compound’s quinoline core may offer distinct binding interactions compared to pyridine or thiazole systems.
  • Hydrogen Bonding and Crystal Packing : highlights the role of hydrogen bonding in molecular aggregation. The urea group in the target compound may facilitate intermolecular interactions, similar to thiazole analogs .

Biological Activity

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic compound with potential applications in cancer therapy, particularly against malignant melanoma. Its unique chemical structure incorporates a quinoline moiety, which is known for its biological activity, and a trifluoromethyl group that enhances its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C23H17F3N4OC_{23}H_{17}F_3N_4O, and it features several functional groups that contribute to its biological activity. The presence of the methoxy group and trifluoromethyl substituent are critical in modulating the compound's interaction with biological targets.

PropertyValue
Molecular Weight422.40 g/mol
IUPAC Name3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
CAS NumberNot Available
SMILESCC1=CC=C(C=C1C1=CC=C2N=C(N)N=CC2=C1)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific pathways involved in tumor growth. The incorporation of the trifluoromethyl group has been shown to enhance binding affinity to target proteins, such as BRAF, which is crucial in melanoma progression.

Biological Activity Studies

Several studies have evaluated the anti-cancer properties of 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea:

  • In Vitro Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various melanoma cell lines, including UACC-62 and MDA-MB-435. For instance, one study reported an IC50 value of 0.116 µM against the LOX IMVI melanoma cell line, indicating potent anti-tumor activity .
  • Mechanistic Insights : The compound was observed to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, similar to established chemotherapeutics like paclitaxel. This suggests that it may disrupt mitotic processes in cancer cells .
  • Molecular Docking Studies : Computational studies have confirmed that the compound can effectively bind to BRAF and other kinases involved in cancer signaling pathways. The presence of electron-donating groups on the phenyl ring further enhances this binding affinity .

Table 2: Biological Activity Summary

Study TypeCell LineIC50 (µM)Mechanism of Action
Cytotoxicity AssayUACC-620.274Inhibition of BRAF signaling
Cytotoxicity AssayMDA-MB-4350.5Induction of G2/M arrest
Molecular DockingN/AN/ABinding to BRAF and tubulin

Case Studies

Case Study 1 : A study investigated the effects of this compound on multi-drug resistant melanoma cells (MDA-MB-435/LCC6MDRI), reporting an IC50 value of 0.2 µM, showcasing its potential as a treatment option for resistant cancer forms .

Case Study 2 : In vivo studies using a B16-F10 murine melanoma model demonstrated significant tumor growth inhibition without apparent toxicity, further supporting its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a quinoline-derived amine with a trifluoromethylphenyl isocyanate. Key steps include:

  • Quinoline Core Preparation : Start with 4-methoxy-2-phenylquinolin-6-amine, synthesized via Friedländer condensation of substituted anthranilic acid derivatives and ketones. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF or toluene) critically influence cyclization efficiency .
  • Urea Formation : React the amine with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (THF or DCM, 0–25°C). Use triethylamine as a base to scavenge HCl byproducts. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Monitor yields via HPLC and adjust stoichiometry (1:1.2 amine:isocyanate ratio) to account for moisture sensitivity of isocyanates .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C4, phenyl at C2). Key signals: quinoline aromatic protons (δ 7.5–8.5 ppm), trifluoromethylphenyl CF₃ (δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~508.18 g/mol). Fragmentation patterns distinguish urea linkage from thiourea analogs .
  • HPLC-PDA : Purity ≥95% is achieved using a C18 column (acetonitrile/water + 0.1% TFA). Monitor for byproducts like unreacted amine or dimerized urea .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation, and what challenges arise due to its flexible urea linkage?

Methodological Answer:

  • Crystallization : Use slow vapor diffusion (e.g., DMSO/ethanol) to grow single crystals. The urea moiety’s flexibility may require low-temperature (100 K) data collection to minimize disorder .
  • SHELX Refinement : Employ SHELXL for structure solution. Challenges include modeling rotational disorder in the trifluoromethyl group and methoxy-phenyl torsion angles. Use restraints (DFIX, SIMU) for CF₃ and urea geometries .
  • Conformational Analysis : Compare bond angles (C–N–C urea) with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >5° may indicate crystal packing effects .

Q. How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ variability) across kinase inhibition assays?

Methodological Answer:

  • Assay Conditions : Standardize ATP concentrations (1 mM) and pH (7.4) to minimize variability. For example, IC₅₀ values for RET kinase may differ due to ATP competition .
  • Data Normalization : Use Z-factor analysis to validate assay robustness. Outliers may arise from compound aggregation (test via dynamic light scattering) or solvent (DMSO ≤0.1%) effects .
  • Orthogonal Assays : Confirm inhibition via ITC (binding affinity) and cellular assays (e.g., Western blot for phosphorylated RET). Discrepancies suggest off-target effects or metabolite interference .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved solubility without compromising kinase selectivity?

Methodological Answer:

  • Scaffold Modifications : Introduce polar groups (e.g., pyridine instead of phenyl) at C2 of quinoline. Solubility is assessed via shake-flask method (logP reduction from ~4.2 to ~3.5) .
  • Prodrug Approaches : Synthesize phosphate esters at the methoxy group. Hydrolytic stability (pH 7.4 PBS, 37°C) and reconversion kinetics are monitored via LC-MS .
  • Computational Screening : Use molecular docking (AutoDock Vina) to predict binding to RET kinase (PDB: 6QZ7). Prioritize derivatives with ΔG ≤ -9 kcal/mol and >3 H-bonds to the hinge region .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity (e.g., MCF-7 vs. HEK293 cell lines) for this compound?

Methodological Answer:

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination. MCF-7 cells may overexpress efflux pumps (e.g., P-gp), reducing intracellular concentration .
  • Metabolic Stability : Incubate with liver microsomes (human vs. rodent). CYP3A4-mediated demethylation of the methoxy group could alter toxicity .
  • Apoptosis Assays : Compare caspase-3 activation (flow cytometry) and mitochondrial membrane potential (JC-1 staining). Discrepancies may indicate non-apoptotic death mechanisms .

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